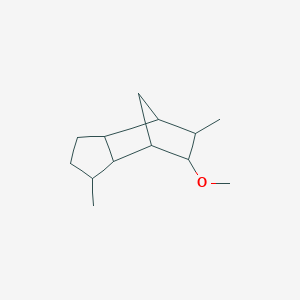![molecular formula C18H12N2S B14390687 2,3-Diphenylthieno[3,4-b]pyrazine CAS No. 90070-13-6](/img/structure/B14390687.png)
2,3-Diphenylthieno[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylthieno[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a thieno[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions. Its molecular formula is C18H12N2S, and it has a molecular weight of 288.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylthieno[3,4-b]pyrazine typically involves the reaction of 3,4-diaminothiophene with benzil in the presence of acetic acid. This reaction proceeds through a cyclization process, forming the thieno[3,4-b]pyrazine ring system . The reaction conditions generally include heating the reactants under reflux for several hours to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The availability of starting materials like 3,4-diaminothiophene and benzil, along with the relatively straightforward reaction conditions, makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylthieno[3,4-b]pyrazine has found applications in several scientific research fields:
Wirkmechanismus
The mechanism of action of 2,3-diphenylthieno[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in the context of perovskite solar cells, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) within the cell. This is achieved through its matched energy levels, ideal surface topographies, and high hole mobilities . In biological systems, the compound’s mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,4-b]pyrazine: A simpler analog without the phenyl groups, used in the synthesis of low-bandgap polymers.
Pyrrolopyrazine: Another heterocyclic compound with a similar core structure, known for its diverse biological activities.
Uniqueness: 2,3-Diphenylthieno[3,4-b]pyrazine stands out due to the presence of phenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in advanced materials and potential therapeutic agents .
Eigenschaften
CAS-Nummer |
90070-13-6 |
|---|---|
Molekularformel |
C18H12N2S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2,3-diphenylthieno[3,4-b]pyrazine |
InChI |
InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)17-18(14-9-5-2-6-10-14)20-16-12-21-11-15(16)19-17/h1-12H |
InChI-Schlüssel |
KMVPSPDLRGMLEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)



![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)


![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)


![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)

